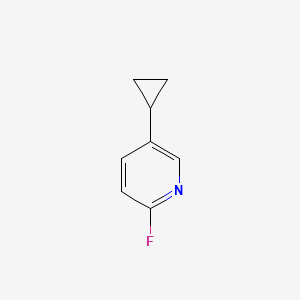

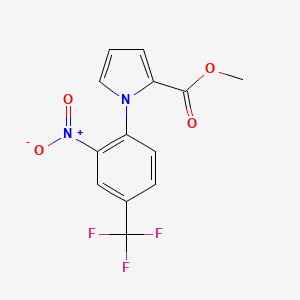

7-Fluoro-6-methoxyquinoline

Descripción general

Descripción

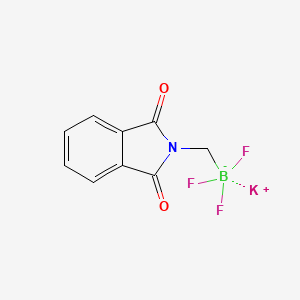

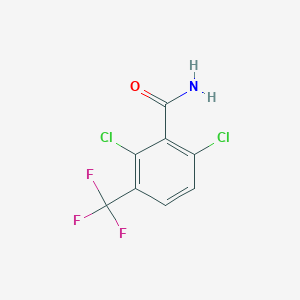

7-Fluoro-6-methoxyquinoline is a chemical compound with the molecular weight of 177.18 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 7-Fluoro-6-methoxyquinoline involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The IUPAC name for 7-Fluoro-6-methoxyquinoline is the same as its common name . The InChI code for this compound is 1S/C10H8FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 .Chemical Reactions Analysis

The chemistry of fluorinated quinolines like 7-Fluoro-6-methoxyquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis

7-Fluoro-6-methoxyquinoline is a powder at room temperature . It has a molecular weight of 177.18 .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 7-Fluoro-6-methoxyquinoline, have been synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Functionalization of Polyfluorinated Quinolines

7-Fluoro-6-methoxyquinoline can be used in novel approaches to functionalize polyfluorinated quinolines. This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Biological Activity

Fluoroquinolines, including 7-Fluoro-6-methoxyquinoline, exhibit remarkable biological activity. They have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Medical Applications

The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . The antineoplastic drug Brequinar® and its analogs have proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .

Treatment of Heart Diseases

Flosequinan, a drug of new generation for treatment of heart diseases, is one of the drugs that belong to the family of fluoroquinolones .

Agriculture and Industrial Applications

A number of fluorinated quinolines, including 7-Fluoro-6-methoxyquinoline, have found application in agriculture, and also as components for liquid crystals .

Cyanine Dyes

Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

Research and Development

The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

Mecanismo De Acción

Target of Action

7-Fluoro-6-methoxyquinoline is a type of fluoroquinoline, a class of compounds known for their antibacterial activity . The primary targets of fluoroquinolines are bacterial DNA gyrase and topoisomerase . These enzymes are crucial for bacterial DNA replication, transcription, and repair .

Mode of Action

7-Fluoro-6-methoxyquinoline interacts with its targets by inhibiting the action of bacterial DNA gyrase and topoisomerase . This inhibition prevents the supercoiling of bacterial DNA, a necessary step in DNA replication . As a result, the bacteria cannot replicate, leading to their eventual death .

Biochemical Pathways

The action of 7-Fluoro-6-methoxyquinoline primarily affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase, it disrupts the supercoiling process, which is a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Pharmacokinetics

Fluoroquinolines, in general, are known for their good oral bioavailability . They are absorbed well in the gastrointestinal tract and widely distributed in body tissues . More specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Fluoro-6-methoxyquinoline would need further investigation.

Result of Action

The primary result of 7-Fluoro-6-methoxyquinoline’s action is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of bacterial DNA, it inhibits DNA replication, which is necessary for bacterial growth . This leads to the death of the bacteria, thereby exerting its antibacterial effect .

Action Environment

The action of 7-Fluoro-6-methoxyquinoline, like other fluoroquinolines, can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of the compound . Additionally, resistance can develop in bacteria due to mutations or efflux mechanisms . Therefore, the efficacy and stability of 7-Fluoro-6-methoxyquinoline can be influenced by these and potentially other environmental factors.

Safety and Hazards

The safety information for 7-Fluoro-6-methoxyquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . This includes the development of novel antibacterial agents that are effective against fluoroquinolone-resistant pathogens .

Propiedades

IUPAC Name |

7-fluoro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVCSRTSDJDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-6-methoxyquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)

![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)

![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)